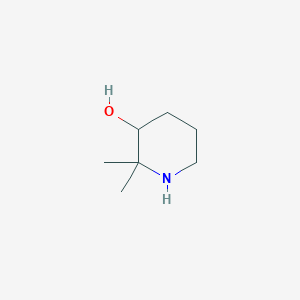

2,2-Dimethylpiperidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,2-dimethylpiperidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-7(2)6(9)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3 |

InChI Key |

PWZKQGVBJJCKDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCCN1)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,2-Dimethylpiperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for obtaining 2,2-Dimethylpiperidin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document outlines two primary synthetic strategies: the reduction of a piperidinone precursor and the catalytic hydrogenation of a pyridine precursor. Each route is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Route 1: Reduction of an N-Protected 2,2-Dimethyl-3-Oxopiperidine Precursor

This route is a robust and well-documented approach for the synthesis of this compound. It involves the preparation of an N-protected 2,2-dimethyl-3-oxopiperidine intermediate, followed by its reduction to the target alcohol. The use of a Boc (tert-butyloxycarbonyl) protecting group is highlighted here due to its stability and ease of removal under acidic conditions.

Logical Workflow for Route 1

Caption: Workflow for the synthesis via piperidinone reduction.

Experimental Protocols

Step 1: Synthesis of N-Boc-2,2-dimethyl-3-oxopiperidine

While a direct synthesis for N-Boc-2,2-dimethyl-3-oxopiperidine is not explicitly detailed in the provided literature, a plausible route can be adapted from the synthesis of N-Boc-3-piperidone[1]. This would likely begin with a suitable 2,2-dimethylated precursor. A key challenge is the introduction of the gem-dimethyl group at the C2 position.

Step 2: Reduction of N-Boc-2,2-dimethyl-3-oxopiperidine to N-Boc-2,2-dimethylpiperidin-3-ol

Two effective methods for the reduction of the ketone are presented below: a standard chemical reduction using sodium borohydride and a biocatalytic approach.

Method 2A: Chemical Reduction

This protocol is adapted from general procedures for the reduction of carbonyl compounds[2][3][4][5].

-

Materials: N-Boc-2,2-dimethyl-3-oxopiperidine, Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Saturated aqueous Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve N-Boc-2,2-dimethyl-3-oxopiperidine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2,2-dimethylpiperidin-3-ol, which can be purified by column chromatography on silica gel.

-

Method 2B: Biocatalytic Reduction

This method is based on the bioreduction of N-Boc-3-piperidone and offers high enantioselectivity[6].

-

Materials: N-Boc-2,2-dimethyl-3-oxopiperidine, Aldo-keto reductase (AKR), Glucose Dehydrogenase (GDH), NADP⁺, Glucose, Phosphate buffer (pH 7.5).

-

Procedure:

-

In a temperature-controlled reactor, prepare a solution of phosphate buffer (pH 7.5).

-

Add N-Boc-2,2-dimethyl-3-oxopiperidine, glucose, and NADP⁺.

-

Initiate the reaction by adding the aldo-keto reductase and glucose dehydrogenase.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) with stirring for 16-24 hours.

-

Monitor the conversion by HPLC or GC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Step 3: Deprotection of N-Boc-2,2-dimethylpiperidin-3-ol

-

Materials: N-Boc-2,2-dimethylpiperidin-3-ol, Trifluoroacetic acid (TFA) or Hydrochloric acid in Dioxane, Dichloromethane, Saturated aqueous Sodium Bicarbonate solution.

-

Procedure:

-

Dissolve the N-Boc-protected alcohol (1.0 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in water and basify to a pH > 10 with a strong base (e.g., NaOH).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Quantitative Data Summary for Route 1

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2A | N-Boc-2,2-dimethyl-3-oxopiperidine | NaBH₄ | Methanol | 0 to RT | 2-4 | Not specified (typically high) | [2][3][4][5] |

| 2B | N-Boc-3-piperidone | AKR, GDH | Phosphate Buffer | 30 | 16 | >99 (for the non-dimethylated analog) | [6] |

| 3 | N-Boc-2,2-dimethylpiperidin-3-ol | TFA or HCl | Dichloromethane | RT | 1-3 | Not specified (typically high) | General knowledge |

Route 2: Catalytic Hydrogenation of 2,2-Dimethyl-3-hydroxypyridine

This alternative route involves the direct hydrogenation of a substituted pyridine precursor. While conceptually straightforward, the synthesis of the specific starting material, 2,2-dimethyl-3-hydroxypyridine, is not well-established in the provided literature. The hydrogenation of hydroxypyridines can also be challenging.

Logical Workflow for Route 2

Caption: Workflow for the synthesis via pyridine hydrogenation.

Experimental Protocol

This protocol is based on general methods for the hydrogenation of functionalized pyridines[7][8][9][10][11].

-

Materials: 2,2-Dimethyl-3-hydroxypyridine, Rhodium(III) oxide (Rh₂O₃) or Platinum(IV) oxide (PtO₂), Trifluoroethanol (TFE) or Glacial Acetic Acid, Hydrogen gas source, High-pressure reactor.

-

Procedure:

-

To a high-pressure reactor, add 2,2-dimethyl-3-hydroxypyridine (1.0 eq) and the solvent (Trifluoroethanol or Glacial Acetic Acid).

-

Add the catalyst (Rh₂O₃ or PtO₂, typically 0.5-5 mol%).

-

Seal the reactor and purge several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 40 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for 16-24 hours, monitoring the hydrogen uptake.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using an acidic solvent, neutralize the filtrate with a base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation or column chromatography.

-

Quantitative Data Summary for Route 2

| Reactant | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted hydroxypyridine | Rh₂O₃ (0.5 mol%) | TFE | 5 | 40 | 16 | Varies (e.g., 76% for 2-pyridinemethanol) | [7][9][11] |

| Substituted pyridines | PtO₂ (5 mol%) | Glacial Acetic Acid | 50-70 | RT | 6-10 | Varies | [8][10] |

Conclusion

This technical guide provides two viable synthetic routes to this compound for researchers and professionals in drug development. Route 1, via the reduction of an N-protected piperidinone, offers a more controlled and potentially stereoselective pathway, although the synthesis of the dimethylated precursor requires adaptation of existing methods. Route 2, the direct hydrogenation of a pyridine precursor, is more atom-economical but is contingent on the availability of the starting material and may require optimization of the hydrogenation conditions. The detailed protocols and compiled data herein serve as a comprehensive resource for the practical synthesis of this important piperidine derivative.

References

- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O : Oriental Journal of Chemistry [orientjchem.org]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylpiperidin-3-ol

This technical guide provides a detailed overview of the chemical and physical properties of 2,2-Dimethylpiperidin-3-ol, a substituted piperidine derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds and predictive modeling to offer a comprehensive profile for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups at the 2-position and a hydroxyl group at the 3-position. The presence of a chiral center at the 3-position indicates that this compound can exist as a pair of enantiomers.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C7H15NO | |

| Molecular Weight | 129.20 g/mol | [1][2] |

| CAS Number | Not available | --- |

| Predicted Boiling Point | ~180-190 °C | Analog comparison[3] |

| Predicted Melting Point | Not available | --- |

| Predicted Solubility | Soluble in water and polar organic solvents | General chemical principles |

| Predicted pKa | ~9-10 (for the protonated amine) | Analog comparison[3] |

| Predicted logP | ~0.3-0.6 | Analog comparison[1][2][4] |

Spectroscopic Data (Predicted)

The following tables outline the expected spectral characteristics for this compound based on its structure and data from similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5-3.8 | m | 1H | CH-OH |

| ~2.8-3.2 | m | 2H | CH2-N |

| ~1.5-1.9 | m | 4H | Ring CH2 |

| ~1.0-1.2 | s | 6H | C(CH3)2 |

| Variable | br s | 1H | OH |

| Variable | br s | 1H | NH |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~70-75 | C-OH |

| ~50-55 | C(CH3)2 |

| ~45-50 | CH2-N |

| ~20-35 | Ring CH2 |

| ~20-25 | C(CH3)2 |

Table 4: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch |

| 3350-3250 (broad) | N-H stretch |

| 2970-2850 | C-H stretch (aliphatic) |

| 1150-1050 | C-O stretch |

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 129. Common fragmentation patterns would involve the loss of a methyl group (m/z 114) or the hydroxyl group (m/z 112).

Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Reduction of 2,2-Dimethylpiperidin-3-one: The starting ketone, 2,2-dimethylpiperidin-3-one, can be dissolved in a suitable solvent such as methanol or ethanol.[4]

-

A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is then purified, typically by column chromatography, to yield pure this compound.

Potential Biological Activity and Applications

Piperidine and its derivatives are common scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] While the specific biological profile of this compound has not been reported, its structural features suggest potential for interaction with various biological targets.

Potential Areas of Investigation:

-

CNS Activity: The piperidine ring is a key component of many centrally acting drugs.

-

Enzyme Inhibition: The hydroxyl and amine groups could serve as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes.[5]

-

Receptor Modulation: Substituted piperidines are known to modulate the activity of various receptors.

The diagram below illustrates a logical workflow for investigating the biological potential of a novel compound like this compound.

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound represents an interesting, yet understudied, chemical entity. This guide provides a foundational understanding of its likely chemical properties based on established chemical principles and data from analogous structures. The proposed synthetic and characterization workflows offer a starting point for researchers interested in exploring this compound further. Its potential for biological activity, rooted in the prevalence of the piperidine scaffold in drug discovery, warrants future investigation.

References

- 1. 1,5-Dimethylpiperidin-3-ol | C7H15NO | CID 4001574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethylpiperidin-3-ol | C7H15NO | CID 168906673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-piperidin-3-ol|lookchem [lookchem.com]

- 4. Buy 2,2-Dimethylpiperidin-3-one [smolecule.com]

- 5. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Landscape of Dimethyl-Substituted Piperidinols: A Technical Guide

Absence of a specific CAS number for 2,2-Dimethylpiperidin-3-ol in common chemical databases suggests it is a novel or less-characterized compound. This guide provides an in-depth exploration of its closely related isomers and derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

This technical document delves into the synthesis, chemical properties, and potential biological significance of dimethyl-substituted piperidinol compounds. Due to the limited availability of public data on this compound, this guide will focus on its structural isomers and related derivatives, for which more extensive research is available. This information serves as a crucial resource for those engaged in the design and synthesis of novel therapeutics, particularly in the realm of small molecule drug discovery.

Physicochemical Properties of Related Dimethyl-Piperidine Derivatives

To provide a comparative baseline, the following table summarizes key physicochemical data for commercially available dimethyl-piperidine isomers. This data is essential for understanding the structural and electronic differences that can influence reactivity and biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2-Dimethylpiperidine | 54152-47-5 | C₇H₁₅N | 113.20 |

| 2,3-Dimethylpiperidine | 5347-68-2 | C₇H₁₅N | 113.20 |

| 2,2-Dimethylpiperidin-4-one | 858264-10-5 | C₇H₁₃NO | 127.18 |

Synthesis and Experimental Protocols

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methodologies available. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

General Strategies for Piperidine Ring Synthesis

The construction of the piperidine core can be achieved through various synthetic strategies, including:

-

Reduction of Pyridine Precursors: Substituted pyridines can be catalytically hydrogenated to yield the corresponding piperidines. This method is often straightforward but may lack stereocontrol.

-

Intramolecular Cyclization: A common approach involves the cyclization of linear precursors containing an amine and a suitable electrophilic or nucleophilic group. This strategy allows for greater control over the stereochemical outcome.

-

Mannich Reaction: This three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton can be a powerful tool for constructing the piperidine skeleton.

Illustrative Experimental Workflow: Synthesis of a Substituted Piperidine

The following diagram illustrates a generalized workflow for the synthesis of a substituted piperidine derivative, highlighting the key stages from starting materials to the final product.

Caption: A generalized workflow for the synthesis of substituted piperidines.

Biological Activity and Drug Development Potential

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The conformational flexibility of the piperidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.

Known Biological Activities of Piperidine Derivatives

Derivatives of piperidine have demonstrated a broad spectrum of biological activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: Certain piperidine derivatives have shown efficacy against various bacterial and fungal strains.

-

Antiviral Properties: The piperidine scaffold is present in several antiviral agents.

-

Neurological and Psychiatric Applications: The structural similarity of the piperidine core to neurotransmitters has led to its use in drugs targeting the central nervous system.

Signaling Pathways and Molecular Targets

The therapeutic effects of piperidine-containing drugs are mediated through their interaction with specific signaling pathways and molecular targets. The diagram below illustrates a simplified representation of a signaling pathway that could be modulated by a hypothetical piperidine-based drug.

Caption: A simplified diagram of a hypothetical signaling pathway.

Conclusion and Future Directions

While a specific CAS number and detailed experimental data for this compound remain elusive, the rich chemistry and diverse biological activities of related piperidine derivatives provide a strong foundation for future research. The synthesis and evaluation of this compound and its analogs could uncover novel therapeutic agents with unique pharmacological profiles. Further investigation into the structure-activity relationships of dimethyl-substituted piperidinols is warranted and holds significant promise for the development of next-generation therapeutics. Researchers are encouraged to explore the synthesis of this and other novel piperidine derivatives to expand the chemical space for drug discovery.

Structure Elucidation of 2,2-Dimethylpiperidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 2,2-Dimethylpiperidin-3-ol. Due to the limited availability of experimental spectroscopic data for this specific compound in public databases, this guide utilizes predicted spectroscopic data generated from computational chemistry models. The document outlines the theoretical basis for spectral interpretation and provides detailed, albeit predicted, data for 1H NMR, 13C NMR, Mass Spectrometry, and Infrared Spectroscopy. Experimental protocols for acquiring such data are also detailed to guide researchers in their own empirical studies. This guide serves as a valuable resource for the characterization of novel piperidine derivatives and other heterocyclic compounds in drug discovery and development.

Introduction

This compound is a heterocyclic organic compound belonging to the piperidine class. Piperidine and its derivatives are significant structural motifs in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities. The precise determination of their molecular structure is a critical step in understanding their chemical properties, reactivity, and biological function. Structure elucidation relies on a combination of spectroscopic techniques that probe the molecular framework and functional groups. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and serve as a reference for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (NH) | 1.5 - 2.5 | br s | 1H |

| H3 | 3.6 - 3.8 | dd | 1H |

| H4 | 1.4 - 1.6 | m | 2H |

| H5 | 1.6 - 1.8 | m | 2H |

| H6 | 2.8 - 3.0 | m | 2H |

| 2-CH₃ (a) | 1.0 - 1.2 | s | 3H |

| 2-CH₃ (b) | 0.9 - 1.1 | s | 3H |

| 3-OH | 2.0 - 3.5 | br s | 1H |

br s = broad singlet, dd = doublet of doublets, m = multiplet, s = singlet

2.1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C2 | 55 - 60 |

| C3 | 70 - 75 |

| C4 | 25 - 30 |

| C5 | 18 - 23 |

| C6 | 45 - 50 |

| 2-CH₃ (a) | 28 - 33 |

| 2-CH₃ (b) | 23 - 28 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₁₅NO), the predicted molecular weight is approximately 129.20 g/mol . The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 129. Key predicted fragmentation patterns are outlined in Table 3.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Predicted Fragment |

| 114 | [M - CH₃]⁺ |

| 96 | [M - CH₃ - H₂O]⁺ |

| 86 | [M - C₃H₇]⁺ (cleavage of the dimethylpropyl group) |

| 70 | Piperidine ring fragment |

| 58 | [C₃H₈N]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented in Table 4.

Table 4: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3600 - 3200 | O-H | Stretching (alcohol) |

| 3400 - 3200 | N-H | Stretching (secondary amine) |

| 2960 - 2850 | C-H | Stretching (alkane) |

| 1470 - 1450 | C-H | Bending (alkane) |

| 1150 - 1050 | C-O | Stretching (secondary alcohol) |

| 1100 - 1000 | C-N | Stretching (amine) |

Experimental Protocols

This section provides generalized experimental protocols for the spectroscopic techniques discussed. Researchers should adapt these protocols based on the specific instrumentation available.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

-

For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

3.2.1. Sample Introduction

-

For Electron Ionization (EI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).

-

For Electrospray Ionization (ESI), prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it via direct infusion or through a liquid chromatograph (LC-MS).

3.2.2. Data Acquisition

-

Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation of the molecular ion.

Infrared Spectroscopy

3.3.1. Sample Preparation

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for a liquid or dissolved solid, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

3.3.2. Data Acquisition

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Caption: General workflow for the structure elucidation of a chemical compound.

Caption: Logic for NMR-based structure confirmation.

Caption: A simplified predicted fragmentation pathway for this compound.

Conclusion

The structure elucidation of this compound, as with any novel compound, requires a systematic and multi-faceted analytical approach. This guide provides a foundational framework based on predicted spectroscopic data to aid researchers in this process. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, although theoretical, offer valuable insights into the expected spectral features of the molecule. By following the outlined experimental protocols and utilizing the logical workflows, scientists and drug development professionals can confidently approach the characterization of this compound and related piperidine derivatives, thereby accelerating research and development in medicinal chemistry and materials science. It is imperative that future work focuses on the synthesis and experimental validation of the spectroscopic data presented herein.

Spectroscopic Characterization of 2,2-Dimethylpiperidin-3-ol: A Predictive Technical Guide

Predicted Spectroscopic Data

The structural confirmation of 2,2-dimethylpiperidin-3-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data is not available, the expected spectral features can be predicted with a reasonable degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 - 3.7 | dd | 1H | H3 (CH-OH) |

| ~ 2.8 - 3.0 | m | 1H | H6 (axial) |

| ~ 2.6 - 2.8 | m | 1H | H6 (equatorial) |

| ~ 1.8 - 2.0 | br s | 1H | NH |

| ~ 1.5 - 1.7 | m | 2H | H4 |

| ~ 1.3 - 1.5 | m | 2H | H5 |

| ~ 1.1 | s | 3H | C2-CH₃ |

| ~ 1.0 | s | 3H | C2-CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 70 - 75 | C3 (CH-OH) |

| ~ 50 - 55 | C6 (CH₂) |

| ~ 45 - 50 | C2 (C(CH₃)₂) |

| ~ 30 - 35 | C4 (CH₂) |

| ~ 25 - 30 | C5 (CH₂) |

| ~ 20 - 25 | C2-CH₃ |

| ~ 18 - 23 | C2-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1450 | Medium | C-H bend (CH₂, CH₃) |

| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |

| 1200 - 1020 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 96 | [M - H₂O - CH₃]⁺ |

| 84 | [M - (CH₃)₂COH]⁺ |

| 70 | Piperidine ring fragment |

| 58 | [C₃H₈N]⁺ |

General Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the specific instrument and sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H, ¹³C{¹H}, and potentially 2D experiments like COSY and HSQC should be used for complete structural assignment.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a neat sample.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation and subsequent analysis.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted spectroscopic data.

Caption: Logical workflow for the structural confirmation of this compound.

physical and chemical properties of 2,2-Dimethylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidin-3-ol is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a wide range of biologically active compounds and approved pharmaceuticals. The presence of a gem-dimethyl group at the C2 position and a hydroxyl group at the C3 position introduces specific stereochemical and electronic features that can influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a detailed overview of the known and predicted physical and chemical properties of this compound, along with plausible synthetic routes and relevant experimental protocols based on analogous compounds.

Physical and Chemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its calculated and estimated physical and chemical properties. These values are derived from computational models and data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | Calculated |

| Molecular Weight | 129.20 g/mol | Calculated |

| Appearance | Predicted: Colorless to off-white solid or viscous liquid | Inferred from similar compounds |

| Boiling Point | Estimated: ~180-200 °C at 760 mmHg | Inferred from isomers and related piperidinols |

| Melting Point | Not available | - |

| pKa (of the conjugate acid) | Estimated: 9.5 - 10.5 | Inferred from substituted piperidines |

| LogP (Octanol-Water Partition Coefficient) | Estimated: 1.0 - 1.5 | Inferred from computational models |

| Solubility | Predicted: Soluble in water and polar organic solvents | Inferred from similar compounds |

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity typical of a secondary amine and a secondary alcohol.

-

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions with alkylating and acylating agents to form the corresponding N-substituted derivatives.

-

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 2,2-dimethylpiperidin-3-one, using standard oxidizing agents.

-

O-Alkylation and O-Acylation: The hydroxyl group can be derivatized through reactions with alkylating or acylating agents under appropriate conditions.

-

Stability: The compound is expected to be stable under standard laboratory conditions, although it may be susceptible to oxidation over time, especially in the presence of air and light.

Potential Signaling Pathways and Biological Activities

While no specific biological activities or signaling pathways have been reported for this compound, the piperidine scaffold is a key feature in many neuroactive compounds. Derivatives of piperidine are known to interact with a variety of receptors and transporters in the central nervous system, including opioid, dopamine, and serotonin receptors. The specific substitution pattern of this compound could confer selectivity for certain biological targets. Further research is required to elucidate its pharmacological profile.

Experimental Protocols

Synthesis of 2,2-Dimethylpiperidin-3-one (Analogous Procedure)

A potential precursor, 2,2-dimethylpiperidin-3-one, could be synthesized through various methods, including the cyclization of appropriate acyclic precursors.

Reduction of 2,2-Dimethylpiperidin-3-one to this compound (Proposed Protocol)

This protocol is a general method for the reduction of cyclic ketones to the corresponding alcohols.

Materials:

-

2,2-Dimethylpiperidin-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 2,2-dimethylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway to this compound.

Potential Derivatization Reactions

Caption: Potential chemical transformations of this compound.

The Enigmatic Profile of 2,2-Dimethylpiperidin-3-ol: An Uncharted Territory in Biological Activity

A comprehensive review of scientific literature reveals a significant finding: the biological activity of 2,2-Dimethylpiperidin-3-ol remains largely unexplored. Despite the well-documented and diverse pharmacological applications of the broader piperidine class of compounds, this specific derivative has not been the subject of published research detailing its quantitative biological data, specific experimental protocols, or its influence on cellular signaling pathways.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are recognized for their presence in numerous pharmaceuticals and naturally occurring alkaloids.[1] The versatility of the piperidine ring allows for extensive chemical modification, leading to derivatives with a broad spectrum of biological activities.[3][4]

While direct information on this compound is absent, an examination of related piperidine derivatives provides a glimpse into the potential, yet unconfirmed, therapeutic areas where it or its analogs could be of interest.

The Therapeutic Landscape of Piperidine Derivatives

Research into various substituted piperidine molecules has unveiled their potential in several key therapeutic areas:

-

Neurodegenerative Disorders: Derivatives of 3,5-dimethylpiperidine have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[5]

-

Cancer: The piperidine moiety is a common feature in the design of anticancer agents.[2]

-

Infectious Diseases: Piperidine derivatives have also been explored for their activity against various pathogens.[2]

-

Central Nervous System (CNS) Disorders: The structural characteristics of the piperidine ring often contribute to favorable pharmacokinetic properties for CNS-acting drugs.[2]

The diverse applications of piperidine derivatives underscore the significance of this heterocyclic scaffold in drug discovery. The substitution pattern on the piperidine ring plays a crucial role in determining the biological activity, pharmacokinetic profile, and target specificity of the molecule.[2]

Future Directions and Unanswered Questions

The absence of data on this compound presents a clear knowledge gap. Future research endeavors could focus on the synthesis and subsequent biological evaluation of this compound. Key questions to be addressed would include:

-

What are the primary biological targets of this compound?

-

Does it exhibit any cytotoxic, neuroprotective, or other significant biological effects?

-

What is its mechanism of action at a molecular level?

To initiate such an investigation, a logical first step would be a screening campaign against a panel of common biological targets.

Below is a conceptual workflow for the initial biological screening of a novel compound like this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tuodaindus.com [tuodaindus.com]

An In-depth Technical Guide to 2,2-Dimethylpiperidin-3-ol: A Novel Piperidine Derivative

Disclaimer: 2,2-Dimethylpiperidin-3-ol is a novel chemical entity that is not extensively documented in scientific literature. As such, a historical account of its discovery and development is not available. This guide, therefore, presents a hypothetical, yet scientifically grounded, approach to its synthesis and characterization based on established principles of organic chemistry and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a two-step process commencing with the formation of the key intermediate, 2,2-dimethyl-3-piperidone, followed by its reduction to the target amino alcohol.

Step 1: Synthesis of 2,2-Dimethyl-3-piperidone

The synthesis of the piperidone intermediate can be approached through a multi-component reaction, a powerful tool in constructing complex molecules in a single step.

Experimental Protocol:

A plausible approach involves a one-pot reaction of 3-amino-2,2-dimethylpropanal, a suitable ketone or aldehyde enolate, and a cyclizing agent. For instance, the reaction could proceed via an initial Michael addition followed by an intramolecular condensation.

-

Reaction Setup: A solution of 3-amino-2,2-dimethylpropanal (1.0 eq) in a suitable aprotic solvent, such as tetrahydrofuran (THF), is cooled to 0°C in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of a lithium enolate of a suitable ketone (e.g., lithium acetone enolate, 1.1 eq), prepared separately by treating acetone with a strong base like lithium diisopropylamide (LDA), is added dropwise to the cooled solution of the amino-aldehyde.

-

Reaction Conditions: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,2-dimethyl-3-piperidone.

Step 2: Reduction of 2,2-Dimethyl-3-piperidone to this compound

The reduction of the cyclic aminoketone to the corresponding amino alcohol is a standard transformation in organic synthesis. The choice of reducing agent can influence the stereoselectivity of the reaction.

Experimental Protocol:

The reduction of the ketone can be achieved using a variety of reducing agents. A common and effective method involves the use of sodium borohydride.

-

Reaction Setup: 2,2-dimethyl-3-piperidone (1.0 eq) is dissolved in a protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Reagent Addition: Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then treated with water and extracted with an appropriate organic solvent, such as dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Data

In the absence of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | White to off-white solid or a viscous oil |

| Solubility | Soluble in water and polar organic solvents |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| C(2)-CH₃ | 0.9 - 1.2 | Singlet | 6H | Two methyl groups at the C2 position |

| C(4)-H₂ | 1.4 - 1.8 | Multiplet | 2H | Methylene protons at the C4 position |

| C(5)-H₂ | 2.8 - 3.2 | Multiplet | 2H | Methylene protons at the C5 position |

| C(6)-H₂ | 2.6 - 3.0 | Multiplet | 2H | Methylene protons at the C6 position |

| C(3)-H | 3.5 - 3.9 | Multiplet | 1H | Methine proton at the C3 position |

| N-H | 1.5 - 3.0 | Broad Singlet | 1H | Amine proton |

| O-H | 2.0 - 4.0 | Broad Singlet | 1H | Hydroxyl proton |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C(2)-CH₃ | 20 - 30 | Two methyl carbons at the C2 position |

| C(2) | 55 - 65 | Quaternary carbon at the C2 position |

| C(3) | 65 - 75 | Methine carbon at the C3 position |

| C(4) | 25 - 35 | Methylene carbon at the C4 position |

| C(5) | 40 - 50 | Methylene carbon at the C5 position |

| C(6) | 45 - 55 | Methylene carbon at the C6 position |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Band |

| O-H Stretch | 3200 - 3600 | Broad and strong, indicative of hydrogen bonding |

| N-H Stretch | 3300 - 3500 | Medium to weak, may be obscured by the O-H stretch |

| C-H Stretch | 2850 - 3000 | Strong, typical for aliphatic C-H bonds |

| C-O Stretch | 1050 - 1150 | Strong, characteristic of a secondary alcohol |

| N-H Bend | 1590 - 1650 | Medium |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), loss of a water molecule ([M-18]⁺), and cleavage of the piperidine ring. The fragmentation of piperidine derivatives is often characterized by alpha-cleavage adjacent to the nitrogen atom.[1]

Visualizations

Caption: Hypothetical two-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of this compound or any signaling pathways in which it may be involved. As a novel compound, its pharmacological properties would need to be determined through future in vitro and in vivo studies. The piperidine scaffold is a common motif in many biologically active compounds, suggesting that this compound could be a valuable building block for the synthesis of new therapeutic agents.

Conclusion

While this compound remains an underexplored chemical entity, this guide provides a robust theoretical framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data offer a valuable reference for its future identification. Further research into this and related compounds could unveil novel chemical properties and potential applications in medicinal chemistry and drug discovery.

References

2,2-Dimethylpiperidin-3-ol molecular weight and formula

This document provides a concise summary of the fundamental physicochemical properties of 2,2-Dimethylpiperidin-3-ol, a substituted piperidine derivative. The information presented is intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Data

The core molecular identifiers for this compound are detailed below. This data is crucial for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

Note on Analogous Compounds: It is important to distinguish this compound from similar structures. For instance, 2,2-dimethylpentan-3-ol has a molecular formula of C₇H₁₆O and a molecular weight of 116.201 g/mol [1]. Another related compound, 2,2-Dimethylpiperidin-3-one, possesses a molecular formula of C₇H₁₃NO and a molecular weight of 127.18 g/mol [2]. These slight variations in structure result in different molecular weights and chemical properties.

Methodologies and Visualizations

The determination of the molecular formula and weight of this compound is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. As this guide focuses on the fundamental properties of a single molecule, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Similarly, signaling pathways or complex experimental workflows, which would necessitate visualization through diagrams, are not applicable to the presentation of this basic molecular data.

References

solubility of 2,2-Dimethylpiperidin-3-ol in different solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the solubility of the chemical compound 2,2-Dimethylpiperidin-3-ol. The objective of this document is to provide a comprehensive overview of its solubility in various solvents, present relevant quantitative data, and detail the experimental methodologies used for these determinations. This information is critical for researchers and professionals involved in drug development, chemical synthesis, and formulation science, where understanding a compound's solubility is paramount for its handling, purification, and bioavailability.

Executive Summary

A thorough and systematic search of publicly available scientific literature, chemical databases, and patent records was conducted to ascertain the solubility profile of this compound. This investigation included searches for quantitative solubility data, experimental protocols for solubility determination, and detailed synthetic procedures that might provide qualitative solubility information through descriptions of purification and crystallization steps.

Despite these extensive efforts, no specific quantitative or qualitative solubility data for this compound in any common organic or inorganic solvents could be located. Furthermore, no detailed experimental protocols for the synthesis of this compound were found, which would have offered insights into solvents suitable for its dissolution and purification. The search results consistently yielded information on related but structurally distinct compounds, such as other piperidine derivatives.

The absence of this information in readily accessible sources suggests that the solubility of this compound has not been experimentally determined and published.

Solubility Data

As noted, no quantitative solubility data for this compound was found in the searched literature. Therefore, a data table summarizing solubility in various solvents cannot be provided at this time.

Experimental Protocols

The search for experimental methodologies for determining the solubility of this compound did not yield any specific protocols for this compound.

Logical Workflow for Information Retrieval

The process for attempting to retrieve the necessary information followed a logical progression, as depicted in the diagram below. This workflow illustrates the systematic approach taken to search for the target data.

Caption: Information Retrieval Workflow.

Conclusion

The solubility of this compound in different solvents is not documented in the accessible scientific literature. For researchers, scientists, and drug development professionals requiring this information, experimental determination would be necessary. Standard methods such as the shake-flask method followed by a suitable analytical technique (e.g., HPLC, GC, or NMR) could be employed to generate this data. It is recommended that such studies be conducted to fill this knowledge gap, which would be of significant value to the scientific community.

Methodological & Application

The Versatile Scaffold of 2,2-Dimethylpiperidin-3-ol in Modern Medicinal Chemistry: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylpiperidin-3-ol moiety is a valuable chiral building block in medicinal chemistry, offering a rigid scaffold that can be strategically functionalized to create potent and selective modulators of various biological targets. Its inherent structural features, including a secondary alcohol for further derivatization and gem-dimethyl groups that can enhance metabolic stability and influence binding, make it an attractive starting point for the design of novel therapeutics. This document provides an overview of the applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway diagrams to facilitate further research and development in this area.

I. Applications in Drug Discovery

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily by targeting key proteins such as kinases and G-protein coupled receptors (GPCRs). The strategic placement of substituents on the piperidine ring and derivatization of the hydroxyl group have led to the discovery of compounds with significant biological activity.

Kinase Inhibitors

The piperidine scaffold is a common feature in many approved and investigational kinase inhibitors. The this compound core can serve as a versatile template for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The hydroxyl group can act as a key hydrogen bond donor or acceptor, or as a handle for introducing moieties that interact with specific residues in the kinase ATP-binding pocket.

A representative signaling pathway often targeted by such inhibitors is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of intervention for this compound-based inhibitors.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are targets for a significant portion of currently marketed drugs. The rigid structure of the this compound scaffold is well-suited for the design of ligands that can fit into the orthosteric or allosteric binding sites of GPCRs with high affinity and selectivity. For instance, derivatives of the closely related 3,3-dimethylpiperidine have been developed as potent ligands for sigma (σ) receptors, which are involved in a variety of central nervous system (CNS) disorders.

The following diagram illustrates a general workflow for the screening and characterization of GPCR modulators.

Application Notes: 2,2-Dimethylpiperidin-3-ol as a Versatile Synthetic Building Block

Introduction

2,2-Dimethylpiperidin-3-ol is a valuable heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective neurokinin-3 (NK3) receptor antagonists. The inherent structural rigidity of the piperidine ring, coupled with the stereocenter at the 3-position and the gem-dimethyl group at the 2-position, provides a unique scaffold for the development of novel therapeutics. This document outlines the applications of this compound, with a focus on its utility in the synthesis of NK3 receptor antagonists, and provides detailed experimental protocols for its incorporation into target molecules.

Key Applications

The principal application of this compound lies in the development of antagonists for the neurokinin-3 receptor (NK3R). The NK3R is a G-protein coupled receptor implicated in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Antagonism of this receptor has emerged as a promising non-hormonal therapeutic strategy for the treatment of sex-hormone-related disorders.

Neurokinin-3 (NK3) Receptor Antagonists:

Derivatives of this compound have been instrumental in the design of potent NK3 receptor antagonists. One of the most notable examples is Fezolinetant , a selective NK3 receptor antagonist approved for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[1] The 2,2-dimethylpiperidine moiety in these compounds plays a crucial role in establishing the correct conformation for optimal receptor binding and antagonist activity. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine ring can significantly impact potency and selectivity.[2][3]

Quantitative Data

The following table summarizes the in vitro biological activity of Fezolinetant, a key therapeutic agent synthesized using a 2,2-dimethylpiperidine scaffold.

| Compound | Target | Assay | Activity (Ki) | Reference |

| Fezolinetant | Human NK3 Receptor | Radioligand Binding | 19.9 - 22.1 nmol/L | [4] |

Experimental Protocols

The following protocols describe the key synthetic steps for the incorporation of the this compound moiety in the synthesis of NK3 receptor antagonists, based on established synthetic routes for related structures.

Protocol 1: N-Alkylation of this compound with a Halogenated Heterocycle

This protocol describes a general procedure for the coupling of this compound with a suitable heterocyclic partner via nucleophilic substitution.

Materials:

-

(R)-2,2-Dimethylpiperidin-3-ol

-

Appropriate chloro- or bromo-substituted heterocyclic intermediate (e.g., a triazolopyrazine derivative)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of (R)-2,2-Dimethylpiperidin-3-ol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere, add the chloro- or bromo-substituted heterocyclic intermediate (1.1 eq).

-

Add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired N-alkylated product.

Protocol 2: Reductive Amination of a Ketone with this compound

This protocol provides an alternative method for forming the C-N bond between the piperidine nitrogen and a carbonyl-containing fragment.

Materials:

-

(R)-2,2-Dimethylpiperidin-3-ol

-

Ketone-containing intermediate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (AcOH) (catalytic amount)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the ketone-containing intermediate (1.0 eq) in dichloroethane (15 mL/mmol) under an inert atmosphere, add (R)-2,2-Dimethylpiperidin-3-ol (1.2 eq).

-

Add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Broader Applications

While the primary application of this compound is in the synthesis of NK3 receptor antagonists, the broader class of piperidinol derivatives has shown a range of biological activities, suggesting potential for further exploration. These activities include:

-

Anti-tuberculosis Activity: Certain piperidinol analogs have demonstrated activity against Mycobacterium tuberculosis.[5]

-

Antifungal Activity: Piperidine-containing hybrids have been investigated for their antimycotic properties.[6]

-

Anticancer and Antioxidant Activity: Some piperidine derivatives have been evaluated for their potential as anticancer and antioxidant agents.[7]

The this compound scaffold offers a starting point for the development of new chemical entities in these and other therapeutic areas.

Visualizations

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies on neurokinin antagonists. 3. Design and structure-activity relationships of new branched tripeptides N alpha-(substituted L-aspartyl, L-ornithyl, or L-lysyl)-N-methyl-N-(phenylmethyl)-L-phenylalaninamides as substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,2-Dimethylpiperidin-3-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Note on 2,2-Dimethylpiperidin-3-ol: Extensive literature searches did not yield specific examples of this compound being employed as a chiral auxiliary, ligand, or catalyst in asymmetric synthesis. The following application notes and protocols are based on the broader and well-established use of other chiral piperidine derivatives in this field, providing a relevant framework and practical methodologies for researchers interested in piperidine-based chiral scaffolds.

Chiral Piperidine Derivatives as Auxiliaries in Asymmetric Synthesis

Chiral piperidine scaffolds are valuable tools in asymmetric synthesis, primarily utilized as chiral auxiliaries to control the stereochemical outcome of reactions. These auxiliaries are temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product.

A prominent example involves the use of phenylglycinol-derived oxazolopiperidone lactams. These versatile building blocks enable the enantioselective synthesis of a wide array of piperidine-containing natural products and bioactive compounds. The substituents can be introduced at various positions on the piperidine ring in a controlled manner, leading to enantiopure polysubstituted piperidines.[1]

Another strategy employs carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, for the stereoselective synthesis of piperidine derivatives. This approach has been successfully applied to the asymmetric synthesis of piperidine alkaloids like (-)-coniine and (-)-solenopsin A.[2][3]

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Application Example: Asymmetric Synthesis of (-)-Coniine

The asymmetric synthesis of the hemlock alkaloid (-)-coniine can be achieved using a carbohydrate auxiliary. A key step involves the reductive cyanation of a chiral pyridinium salt, followed by an alkylation-reduction sequence and subsequent removal of the chiral moiety. This method yields (-)-coniine with high enantiomeric excess (>99:1 er).[2]

Chiral Piperidine-Based Ligands in Asymmetric Catalysis

Chiral piperidine derivatives are also integral components in the design of ligands for transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the catalytic transformation.

For instance, novel C2-symmetric chiral piperazines have been designed and synthesized from L-proline. These piperazines, in the presence of a copper(II) salt, effectively catalyze the asymmetric acylation of meso-1,2-diols, affording optically active monobenzoates with high enantioselectivity.[4]

General Principle of Asymmetric Catalysis with a Chiral Ligand

Caption: Simplified representation of asymmetric catalysis using a chiral ligand.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation using a Phenylglycinol-Derived Oxazolopiperidone Lactam

This protocol is a general representation and may require optimization for specific substrates and alkylating agents.

Materials:

-

Phenylglycinol-derived oxazolopiperidone lactam

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or other suitable base

-

Alkyl halide (e.g., benzyl bromide, methyl iodide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

-

Dissolve the oxazolopiperidone lactam (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) in THF to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours, monitor by TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup: extract with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the diastereomerically enriched alkylated product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: General Procedure for Asymmetric Acylation of a meso-1,2-Diol using a Chiral Piperazine Catalyst

This protocol is a general guide and may need to be adapted for different diol substrates.

Materials:

-

meso-1,2-diol

-

Chiral C2-symmetric piperazine catalyst (e.g., (S,S)-7)[4]

-

Copper(II) chloride (CuCl₂)

-

Acylating agent (e.g., benzoyl chloride)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard workup and purification reagents

Procedure:

-

To a solution of the meso-1,2-diol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add the chiral piperazine catalyst (0.1 eq) and CuCl₂ (0.1 eq).

-

Cool the mixture to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).

-

Stir the reaction at 0 °C until the starting diol is consumed (monitor by TLC).

-

Quench the reaction with water.

-

Perform a standard aqueous workup: separate the layers, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the optically active monobenzoate.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for asymmetric syntheses employing chiral piperidine derivatives.

Table 1: Asymmetric Synthesis of Piperidine Alkaloids using a Carbohydrate Auxiliary [2]

| Target Alkaloid | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| (-)-Coniine | - | >99:1 |

| (-)-Solenopsin A | - | - |

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols to Chiral Piperazin-2-ones [5]

| Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Substituted pyrazin-2-ol | up to 90 | >20:1 | up to 90 |

Table 3: Asymmetric Acylation of meso-1,2-Diols Catalyzed by a Chiral Piperazine [4]

| Diol Substrate | Product | Enantioselectivity |

| Cyclic and acyclic meso-1,2-diols | Optically active monobenzoates | High |

Table 4: Enantioselective Synthesis of 2-Arylpiperidines from Chiral Lactams [6]

| Product | Method |

| (R)- and (S)-2-phenylpiperidine | Enantiodivergent synthesis |

| cis- and trans-3-ethyl-2-phenylpiperidine | Diastereodivergent synthesis |

| (-)-Anabasine | Enantioselective synthesis |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Quantification of 2,2-Dimethylpiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidin-3-ol is a substituted piperidine derivative of interest in pharmaceutical research and development due to its potential role as a synthetic intermediate or a metabolite of pharmacologically active compounds. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on established methods for structurally similar cyclic amines and piperidine derivatives and serve as a comprehensive starting point for method development and validation.

Analytical Methods Overview

Two primary methods are presented for the quantification of this compound:

-

GC-MS (Gas Chromatography-Mass Spectrometry): A robust and widely available technique suitable for volatile and thermally stable compounds. Derivatization is proposed to enhance the volatility and chromatographic performance of the target analyte.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A highly sensitive and specific method ideal for the analysis of polar compounds in complex matrices, such as biological fluids. This method may not require derivatization, simplifying sample preparation.

A summary of the potential quantitative performance of these methods, adapted from literature on similar analytes, is presented below.

Data Presentation: Quantitative Data Summary

The following tables summarize the expected quantitative performance for the analytical methods. These values are illustrative and require experimental verification for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) - Expected Performance

| Parameter | Expected Value | Comments |

| Linearity Range | 0.1 - 25 µg/mL | May be extended based on detector response. |

| Correlation Coefficient (r²) | > 0.995 | Indicates a strong linear relationship. |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | Dependent on instrument sensitivity and matrix effects. |

| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL | The lowest concentration with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 85 - 115% | Should be assessed at multiple concentration levels. |

| Precision (%RSD) | < 15% | Intra-day and inter-day precision should be determined. |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Expected Performance

| Parameter | Expected Value | Comments |

| Linearity Range | 1 - 1000 ng/mL | Wider dynamic range compared to GC-MS is often achievable. |

| Correlation Coefficient (r²) | > 0.998 | Excellent linearity is expected. |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | High sensitivity is a key advantage of this technique. |

| Limit of Quantification (LOQ) | 0.5 - 1.5 ng/mL | Enables quantification of trace levels of the analyte. |

| Accuracy (% Recovery) | 90 - 110% | Tighter acceptance criteria due to higher specificity. |

| Precision (%RSD) | < 10% | High precision is expected with the use of an internal standard. |

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol describes a method for the quantification of this compound in a non-biological matrix (e.g., a reaction mixture or a formulated product).

1. Materials and Reagents

-

This compound standard

-

Internal Standard (IS) (e.g., 2,6-dimethylpiperidine or a stable isotope-labeled analog)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvent: Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

2. Sample Preparation

-

Accurately weigh and dissolve the sample containing this compound in a known volume of DCM.

-

If the sample is aqueous, perform a liquid-liquid extraction (LLE) with DCM at a basic pH (e.g., pH 9-10) to extract the analyte. Dry the organic phase with anhydrous sodium sulfate.

-

Transfer a 100 µL aliquot of the extract to a clean, dry autosampler vial.

-

Add 10 µL of the Internal Standard solution (at a known concentration).

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before placing it in the GC autosampler.